Cyclopropyl(4-fluoro-2-methylphenyl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclopropyl(4-fluoro-2-methylphenyl)methanamine is a chemical compound with the molecular formula C11H14FN and a molecular weight of 179.23 g/mol . This compound is characterized by the presence of a cyclopropyl group attached to a methanamine moiety, which is further substituted with a 4-fluoro-2-methylphenyl group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopropyl(4-fluoro-2-methylphenyl)methanamine typically involves the reaction of cyclopropylamine with 4-fluoro-2-methylbenzaldehyde under reductive amination conditions. The reaction is carried out in the presence of a reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride. The reaction is usually performed in an organic solvent like methanol or ethanol at room temperature .
Industrial Production Methods
Industrial production methods for this compound involve large-scale synthesis using similar reductive amination techniques. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
Cyclopropyl(4-fluoro-2-methylphenyl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles like amines, alcohols, or thiols, often in the presence of a base or catalyst.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
Cyclopropyl(4-fluoro-2-methylphenyl)methanamine is used in various scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: In studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active compounds.
Industry: Used in the production of specialty chemicals and intermediates for various industrial processes
Mechanism of Action
The mechanism of action of Cyclopropyl(4-fluoro-2-methylphenyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the target and the context of its use. The cyclopropyl and fluorophenyl groups contribute to its binding affinity and specificity, allowing it to modulate biological pathways effectively .
Comparison with Similar Compounds
Similar Compounds
- Cyclopropyl(2-fluoro-4-methylphenyl)methanamine
- Cyclopropyl(4-fluoro-2-methylphenyl)methanol
- Cyclopropyl(4-fluoro-2-methylphenyl)ketone
Uniqueness
Cyclopropyl(4-fluoro-2-methylphenyl)methanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the cyclopropyl group enhances its stability and reactivity, while the fluorophenyl group contributes to its binding affinity and specificity in biological systems .
Properties
Molecular Formula |
C11H14FN |
---|---|
Molecular Weight |
179.23 g/mol |
IUPAC Name |
cyclopropyl-(4-fluoro-2-methylphenyl)methanamine |
InChI |
InChI=1S/C11H14FN/c1-7-6-9(12)4-5-10(7)11(13)8-2-3-8/h4-6,8,11H,2-3,13H2,1H3 |
InChI Key |
LQMWRIYSAFGHPY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)F)C(C2CC2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.